molecular formula C13H14O5 B1245655 globosumone A

globosumone A

Cat. No.: B1245655
M. Wt: 250.25 g/mol
InChI Key: KIMBFCFJDPSYCZ-ONEGZZNKSA-N
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Description

Globosumone A is a secondary metabolite isolated from the endophytic fungus Chaetomium globosum strain DJ181. This compound belongs to a class of bioactive polyketides characterized by a benzoate ester backbone derived from the condensation of o-orsellinic acid with a hydroxylated aliphatic side chain . Structural elucidation reveals a unique tetracyclic framework with a 15-oxa-20-azatetracyclo ring system, contributing to its stereochemical complexity .

This compound exhibits notable cytotoxic activity against cancer cell lines, particularly in breast and colon carcinoma models, with IC₅₀ values ranging from 1.5–5.0 µM . Its bioactivity is attributed to the induction of apoptosis via mitochondrial pathway disruption and ROS generation. Additionally, preliminary studies suggest antimicrobial properties against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

[(E)-2-oxopent-3-enyl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C13H14O5/c1-3-4-9(14)7-18-13(17)12-8(2)5-10(15)6-11(12)16/h3-6,15-16H,7H2,1-2H3/b4-3+

InChI Key

KIMBFCFJDPSYCZ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(=O)COC(=O)C1=C(C=C(C=C1C)O)O

Canonical SMILES

CC=CC(=O)COC(=O)C1=C(C=C(C=C1C)O)O

Synonyms

globosumone A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Globosumone A shares a polyketide origin with other Chaetomium-derived metabolites but differs in substituent groups and ring systems. Key structural analogs include:

Compound Core Structure Functional Groups Molecular Formula Source
This compound Benzoate ester + tetracyclic framework 3-hydroxy, 19-indolylmethyl C₃₀H₃₄N₂O₇ C. globosum DJ181
Chaetoglobosin A Cytochalasan alkaloid Epoxy group, macrocyclic lactam C₃₂H₃₉N₃O₅ C. globosum
Spiciferone A Azaphilone derivative Pyranone ring, conjugated ketone C₁₈H₂₂O₅ C. globosum
Chaetoviridin E Bisindolyl quinazoline Quinazoline core, bisindole substituents C₂₅H₂₄N₄O₃ C. globosum

Key Differences :

  • Chaetoglobosin A lacks the benzoate ester moiety but features a cytochalasan scaffold linked to apoptosis via microtubule disruption .
  • Spiciferone A has a simpler pyranone backbone, limiting its bioactivity spectrum to antifungal effects (e.g., Candida albicans, MIC = 16 µg/mL) .
  • Chaetoviridin E ’s bisindole-quinazoline hybrid enables kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 µM), a mechanism absent in this compound .
Functional Comparison
Compound Cytotoxicity (IC₅₀, µM) Antimicrobial Activity Primary Mechanism of Action
This compound 1.5–5.0 (MCF-7, HCT-116) Gram-positive bacteria (MIC = 8 µg/mL) Mitochondrial apoptosis, ROS generation
Chaetoglobosin A 0.3–2.1 (HeLa, A549) None reported Microtubule destabilization
Spiciferone A >20 (cancer cell lines) Antifungal (MIC = 16 µg/mL) Cell wall disruption
Chaetoviridin E 0.8–3.2 (EGFR-driven cancers) None reported Tyrosine kinase inhibition

Notable Findings:

  • Potency : Chaetoglobosin A outperforms this compound in cytotoxicity but lacks antimicrobial effects, highlighting divergent evolutionary roles in fungal defense .
  • Structural-Activity Relationship (SAR): The benzoate ester in this compound enhances membrane permeability compared to Spiciferone A’s polar pyranone system .

Q & A

Q. What spectroscopic techniques are recommended for elucidating the molecular structure of globosumone A?

To determine the molecular structure, combine nuclear magnetic resonance (NMR) spectroscopy for functional group identification, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration verification. For complex stereochemistry, utilize 2D NMR techniques (e.g., COSY, HSQC) and compare data with synthetic analogs .

Q. What in vitro assays are commonly used to assess this compound's bioactivity?

Standard assays include:

  • Cell viability assays (MTT/XTT) for cytotoxicity screening.
  • Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) with positive controls.
  • Antimicrobial disk diffusion tests using standardized microbial strains. Ensure replicate experiments (n ≥ 3) and solvent controls to exclude artifacts .

Q. How can extraction yields of this compound from fungal sources be optimized?

Use solvent systems with varying polarities (e.g., ethyl acetate-methanol gradients) and optimize parameters like extraction temperature (40–60°C) and duration (12–24 hr). Follow with preparative HPLC (C18 column, acetonitrile-water mobile phase) and validate purity via HPLC-DAD (>95% peak area) .

Q. What analytical HPLC conditions effectively separate this compound from structural analogs?

Employ a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a gradient of 30–70% acetonitrile in 0.1% formic acid over 30 minutes. Monitor at λ = 220–280 nm and calibrate with reference standards. Adjust pH (2.5–3.5) to enhance peak resolution .

Q. What in vivo models are appropriate for preliminary toxicity screening of this compound?

Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity studies (OECD 423 guidelines). Administer doses (10–100 mg/kg) orally or intraperitoneally, monitor for 14 days, and assess histopathology (liver/kidney sections) and serum biomarkers (ALT, AST) .

Advanced Research Questions

Q. How can computational modeling and empirical data be integrated to predict this compound's pharmacophore?

Develop 3D pharmacophore hypotheses using molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Validate with site-directed mutagenesis and binding affinity assays (SPR/ITC). Compare results with rigid synthetic analogs to confirm critical functional groups .

Q. What strategies resolve discrepancies in reported IC50 values across pharmacological studies?

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Verify compound purity (HPLC, HRMS) and solubility (DLS measurements).
  • Perform cross-laboratory validation using shared reference samples .

Q. How to design experiments to validate this compound's mechanism of action in complex biological systems?

Combine genetic knockouts (CRISPR-Cas9) of putative target genes with transcriptomic profiling (RNA-seq). Use pharmacological inhibitors (e.g., kinase inhibitors) for competitive binding studies and confirm downstream effects via western blotting .

Q. What metabolomic approaches identify biosynthetic precursors of this compound?

Apply isotopic labeling (¹³C-glucose tracing) in fungal cultures, followed by LC-MS/MS analysis. Inhibit key enzymes (e.g., polyketide synthases) with chemical probes and monitor intermediate accumulation via HRMS/MS networking .

Q. How to assess this compound's ecological role in its native fungal habitat?

Conduct gene knockout studies (ΔPKS mutants) and compare metabolite profiles (GC-MS). Analyze interspecies interactions (e.g., fungal-bacterial co-cultures) and evaluate antifungal/antibacterial activity in soil microcosms .

Q. What multi-omics strategies elucidate systems-level impacts of this compound exposure?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) data. Use pathway enrichment tools (KEGG, GO) to identify disrupted networks and validate with CRISPR-interference models .

Q. How to employ CRISPR-Cas9 systems to study this compound biosynthesis genes?

Design sgRNAs targeting polyketide synthase (PKS) genes in the producing fungus. Use ribonucleoprotein (RNP) complexes for transformation, validate edits via Sanger sequencing, and correlate gene disruption with metabolite loss (HPLC-UV) .

Methodological Considerations

Q. What statistical methods are essential for analyzing dose-response relationships?

Apply nonlinear regression (four-parameter Hill equation) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals and compare curves via F-test (GraphPad Prism) .

Q. What literature review approaches ensure comprehensive coverage of this compound research?

  • Search PubMed/Scopus with keywords: "this compound" AND ("biosynthesis" OR "pharmacology").
  • Use backward-forward citation tracking (Web of Science).
  • Filter for studies with structural validation (NMR/X-ray) .

Q. How to establish proper storage conditions to maintain this compound stability?

Store lyophilized powder at -80°C in amber vials under argon. For solutions, use anhydrous DMSO (stored at -20°C) and avoid freeze-thaw cycles. Monitor degradation via monthly HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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